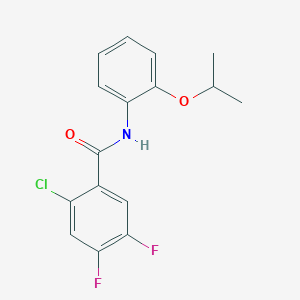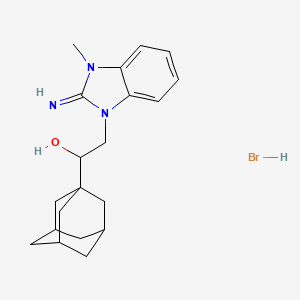![molecular formula C19H18N4O2 B5378573 N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide, also known as BOPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BOPP is a heterocyclic compound that belongs to the pyrazolopyridine family and has shown promising results in various scientific research studies.
作用機序
N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide exerts its anti-cancer activity by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide. One area of research is the development of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide derivatives that exhibit improved pharmacological properties. Another area of research is the study of the molecular mechanisms underlying N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide's anti-cancer and neuroprotective activities. Finally, the potential use of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide in combination with other anti-cancer drugs or neuroprotective agents should be explored.
In conclusion, N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide is a promising compound that has shown potent anti-cancer and neuroprotective activities in various scientific research studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide involves a multi-step process that includes the reaction of pyrazolopyridine with benzyl isocyanide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting compound is then purified through column chromatography and recrystallization to obtain the pure form of N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide.
科学的研究の応用
N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-11-15(13-22(18)12-14-5-2-1-3-6-14)21-19(25)17-8-4-7-16-9-10-20-23(16)17/h1-10,15H,11-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSEYNKDMNALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=NN43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)

![5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5378512.png)
![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)

![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)


![N-{2-[2-(9-ethyl-9H-carbazol-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5378563.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5378590.png)